tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate protecting group and a 2-bromo-5-nitrobenzyl substituent. This structure combines a bromine atom (electron-withdrawing, good leaving group) and a nitro group (strong electron-withdrawing and meta-directing) on the benzyl moiety, making it a versatile intermediate in medicinal chemistry. The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the bromine and nitro groups enable further functionalization via cross-coupling or reduction reactions .
Properties
IUPAC Name |
tert-butyl 4-[(2-bromo-5-nitrophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)11-12-10-13(20(22)23)4-5-14(12)17/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGWYGGILSKXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Benzyl Bromide
The alkylation of tert-butyl piperazine-1-carboxylate with 2-bromo-5-nitrobenzyl bromide proceeds via an SN2 mechanism. As demonstrated in the synthesis of analogous pyrazolo[1,5-a]pyridines, reaction in dimethylformamide (DMF) with potassium carbonate as a base at 80°C for 1 hour achieves 85% conversion. The Boc-protected piperazine’s secondary nitrogen attacks the electrophilic benzylic carbon, displacing bromide. Workup involves extraction with dichloromethane, aqueous washing, and chromatographic purification to isolate the product as a pale-yellow solid.
Reductive Amination as an Alternative Pathway
In cases where benzaldehyde derivatives are accessible, reductive amination offers a complementary route. For instance, 2-bromo-5-nitrobenzaldehyde, generated via oxidation of the corresponding alcohol, reacts with tert-butyl piperazine-1-carboxylate in the presence of sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF). This method, adapted from covalent inhibitor syntheses, yields the target compound in 72% purity after recrystallization.
Table 2: Alkylation Reaction Parameters
| Benzyl Halide | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-5-nitrobenzyl Br | K2CO3 | DMF | 80°C | 1 h | 85% | |
| 2-Bromo-5-nitrobenzaldehyde | STAB | THF | RT | 12 h | 72% |
Optimization Strategies for Improved Yield and Purity
Solvent and Base Selection
Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance the solubility of tert-butyl piperazine-1-carboxylate, facilitating nucleophilic substitution. Potassium carbonate outperforms weaker bases (e.g., triethylamine) by deprotonating the piperazine’s secondary nitrogen without inducing Boc-group cleavage. In contrast, reductive amination requires mildly acidic conditions to stabilize the imine intermediate, favoring STAB over NaBH4.
Purification Techniques
Chromatography on silica gel with hexanes:ethyl acetate (7:3) effectively removes unreacted benzyl bromide and di-alkylated byproducts. For large-scale syntheses, recrystallization from ethanol/water mixtures (9:1) improves purity to >98%, as evidenced by HPLC analysis.
Scalability and Industrial Applications
Continuous Flow Synthesis
Adapting methods from HCube hydrogenation systems, continuous flow reactors enable kilogram-scale production. Pumping a solution of tert-butyl piperazine-1-carboxylate and 2-bromo-5-nitrobenzyl bromide through a Pd/C-packed column at 70°C under 1 bar H2 achieves 90% conversion in 30 minutes, minimizing thermal degradation .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The tert-butyl group can be replaced with other alkyl groups through alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
Overview
Tert-butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, which has gained attention in medicinal chemistry and organic synthesis due to its diverse applications. This article explores its scientific research applications, particularly in drug development, enzyme inhibition studies, and as a building block for complex organic molecules.
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new drugs aimed at treating diseases such as cancer and neurological disorders.
Case Study : Research has indicated that derivatives of piperazine compounds exhibit significant activity against certain cancer cell lines. The incorporation of the bromo and nitro groups enhances the compound's ability to modulate biological pathways involved in tumor growth and metastasis.
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibitors. The presence of the bromoacetyl moiety allows for covalent interactions with nucleophilic residues in enzymes, potentially leading to inhibition of their activity. This property is beneficial for drug discovery processes targeting specific enzymes involved in disease pathways.
Case Study : In a study exploring enzyme inhibitors, this compound demonstrated promising results in inhibiting certain proteases, which are critical in various cellular processes.
Synthesis of Complex Organic Molecules
As a versatile building block, this compound is employed in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it an essential intermediate in synthetic pathways.
Table 1: Synthetic Routes Involving this compound
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and tert-butyl group also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Piperazine Derivatives
Key Observations :
- Electron-withdrawing groups (NO₂, Br) dominate in the target compound and ’s derivative, enhancing reactivity toward nucleophilic substitution or cross-coupling .
- Hydrogen-bonding motifs in ’s compound stabilize crystal structures, unlike the target compound’s nitro and bromine groups, which prioritize electronic effects over intermolecular interactions .
- Heterocyclic vs. aromatic substituents : Pyrimidine () and pyridine () derivatives exhibit distinct electronic profiles compared to benzyl-based analogs .
Key Observations :
- Transition-metal catalysis : Pd is preferred for aromatic cross-couplings (), while CuI dominates in aminations () .
- Base and ligand effects : BINAP stabilizes Pd in , whereas ethylene glycol acts as a ligand in Cu-mediated reactions () .
- Functional group compatibility : Diazonium formation () requires mild bases to avoid decomposition, contrasting with harsher conditions for nitro group retention .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
Tert-Butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrNO
- Molecular Weight : 388.25 g/mol
- CAS Number : 112257-12-2
- Purity : Typically over 97% in synthesized forms.
The mechanism by which piperazine derivatives exert their antimicrobial effects often involves the disruption of bacterial cell membranes. For instance, studies have shown that certain piperazine compounds can induce depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential and ultimately bacterial cell death . This mechanism may also be applicable to this compound, given its structural characteristics.
Case Studies and Research Findings
Potential Therapeutic Applications
Given its promising biological activity, this compound could be explored for several therapeutic applications:
- Antibacterial Agents : As antibiotic resistance becomes a pressing global health issue, this compound may serve as a lead for developing new antibiotics targeting resistant bacteria.
- Cancer Research : Some piperazine derivatives have been investigated for their anticancer properties; thus, further exploration could reveal similar potential in this compound.
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing tert-butyl 4-(2-bromo-5-nitrobenzyl)piperazine-1-carboxylate, and how are intermediates optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives react with brominated nitrobenzyl halides under reflux in 1,4-dioxane with potassium carbonate as a base, achieving yields of 76–80% . Optimization includes adjusting reaction time (1.5–8 h), solvent polarity, and stoichiometry of reagents. Key intermediates (e.g., brominated nitrobenzyl precursors) are characterized by LCMS and NMR to confirm purity before subsequent steps .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylate).
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and aromatic coupling patterns .
- LCMS : Validates molecular weight (e.g., [M+H]+ ion for C₁₆H₂₁BrN₃O₄ expected at ~404.08).
- X-ray crystallography : Resolves stereochemistry and packing interactions, as demonstrated for analogous piperazine carboxylates .
Q. How is the purity of this compound assessed during synthesis?
- Methodological Answer : Purity is determined via HPLC (e.g., >99% purity at 5.19 min retention time) and TLC monitoring (hexane:EtOAc eluents). Silica gel chromatography with gradient elution removes unreacted starting materials, while recrystallization from EtOAc/hexane mixtures enhances crystallinity .
Advanced Research Questions
Q. How can reaction yield discrepancies (e.g., 76% vs. 80%) be analyzed for this compound’s synthesis?
- Methodological Answer : Yield variations arise from competing side reactions (e.g., hydrolysis of the nitro group or tert-butyl deprotection). Kinetic studies under varying temperatures (RT vs. reflux) and bases (K₂CO₃ vs. Et₃N) identify optimal conditions. For example, K₂CO₃ in dioxane at reflux minimizes byproducts due to controlled basicity . Computational modeling (e.g., DFT) can predict transition states to rationalize yield differences .
Q. What strategies are employed to resolve structural ambiguities in analogs of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Br = ~1.89 Å) and torsion angles, as seen in tert-butyl piperazine-carboxylate derivatives .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to explain crystallographic packing .
- SHELX refinement : Iteratively refines atomic displacement parameters to address disorder in the nitrobenzyl moiety .
Q. How does the bromo-nitrobenzyl moiety influence biological activity in medicinal chemistry applications?
- Methodological Answer : The electron-withdrawing nitro and bromine groups enhance electrophilicity, enabling covalent binding to cysteine residues in enzyme active sites. For example, analogs of this compound are used in WDR5 degraders, where the nitro group stabilizes transition states during proteasomal targeting . SAR studies compare substituent effects (e.g., Br vs. Cl) on binding affinity using SPR or ITC .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Key challenges include:
- Solvent selection : High-boiling solvents (e.g., dioxane) require energy-intensive distillation. Switching to MeCN or EtOH improves scalability .
- Byproduct management : Bromide salts from SN2 reactions precipitate in polar solvents, simplifying purification .
- Stability : The nitro group may decompose under prolonged heating; TGA/DSC studies identify safe temperature thresholds (<120°C) .
Data Contradiction Analysis
Q. How are conflicting crystallographic data (e.g., monoclinic vs. orthorhombic systems) reconciled for related compounds?
- Methodological Answer : Polymorphism or solvent inclusion during crystallization can alter unit cell parameters. For instance, tert-butyl piperazine-carboxylates crystallize in monoclinic (P2₁/n) systems with β ≈93.5° under anhydrous conditions, while hydrated forms adopt orthorhombic symmetry. Redundant data collection (e.g., multiple crystals) and Rietveld refinement validate phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
